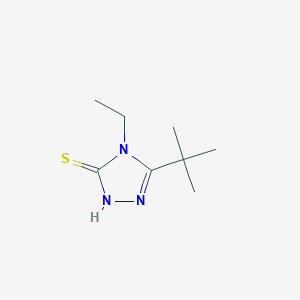

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5-11-6(8(2,3)4)9-10-7(11)12/h5H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJAAXPBHBRUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide details the synthesis of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Registry Number implied by structure, often custom synthesized). This compound belongs to the class of 1,2,4-triazole-3-thiones/thiols, widely utilized as pharmacophores in medicinal chemistry (antifungal, antimicrobial) and as intermediates in agrochemical synthesis.[1]

The protocol selected is the Base-Catalyzed Cyclization of 1-Acyl-4-Substituted Thiosemicarbazides . This route is chosen for its high regioselectivity, scalability, and the commercial availability of precursors. The synthesis proceeds in three distinct stages: hydrazide formation, thiosemicarbazide addition, and alkaline ring closure.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule:

-

Functionality: 3-Thiol (tautomeric with 3-thione).

-

Substituents: 5-tert-butyl (bulky lipophilic group) and 4-ethyl.

Disconnection Logic:

-

The C3-N4 bond and C5-N1 bonds are stable; the ring is typically formed via dehydration of an acyclic precursor.

-

The precursor is 1-pivaloyl-4-ethylthiosemicarbazide .

-

This intermediate is disconnected into Pivalohydrazide (providing the tert-butyl and N1-N2 fragment) and Ethyl isothiocyanate (providing the N4-ethyl and C3-thiol fragment).

Pathway Overview:

Detailed Synthesis Protocol

Phase 1: Preparation of Pivalohydrazide (Trimethylacetohydrazide)

Note: If commercially available, skip to Phase 2. This step is exothermic.

Reagents:

-

Methyl pivalate (or Pivaloyl chloride)

-

Hydrazine hydrate (80% or 99%)

-

Ethanol (Absolute)

Protocol:

-

Dissolve 0.1 mol of Methyl pivalate in 50 mL of absolute ethanol.

-

Add 0.15 mol (excess) of Hydrazine hydrate dropwise at 0°C to control the exotherm.

-

Allow the mixture to warm to room temperature (RT) and reflux for 6–8 hours.

-

Concentrate under reduced pressure. The residue is typically a white solid.

-

Purification: Recrystallize from ethanol/ether.

-

QC Check: Melting point approx. 63–65°C.

Phase 2: Synthesis of 1-Pivaloyl-4-ethylthiosemicarbazide

This step forms the linear backbone of the triazole.

Reagents:

Protocol:

-

Dissolve 10 mmol of Pivalohydrazide in 20 mL of ethanol.

-

Add 10.5 mmol of Ethyl isothiocyanate dropwise with stirring.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1) for the disappearance of the hydrazide.

-

Cool the solution. The thiosemicarbazide intermediate often precipitates as a white crystalline solid.

-

Filter and wash with cold ethanol.

-

Yield Expectation: 80–90%.

Phase 3: Cyclization to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

The critical ring-closure step involving the loss of a water molecule.

Reagents:

-

1-Pivaloyl-4-ethylthiosemicarbazide

-

Sodium Hydroxide (2M aqueous solution)

-

Hydrochloric acid (10% or 2M for acidification)

Protocol:

-

Suspend the thiosemicarbazide (5 mmol) in 15 mL of 2M NaOH.

-

Reflux the mixture for 4–6 hours. The solid will dissolve as the reaction proceeds and the salt forms.

-

Hot Filtration: Filter the solution while hot to remove any insoluble impurities.

-

Precipitation: Cool the filtrate to 0–5°C in an ice bath.

-

Acidify carefully with dilute HCl to pH 4–5. Caution: Evolution of H2S is possible if side reactions occur, though rare in this specific pathway.

-

The product will precipitate as a white to off-white solid.

-

Filter, wash with water, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Technical Data & Characterization

Physicochemical Properties (Expected)

| Property | Value/Description |

| Appearance | White crystalline solid |

| Molecular Formula | |

| Molecular Weight | 185.29 g/mol |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| Melting Point | Expected range: 140–160°C (Dependent on purity/polymorph) |

Spectroscopic Validation[2]

-

IR (KBr, cm⁻¹):

-

3100–3400 (NH stretch, broad if thione form dominates).

-

2500–2600 (S-H stretch, weak, often absent in solid state due to thione tautomer).

-

1600–1620 (C=N stretch).

-

1200–1300 (C=S characteristic bands).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.5–13.8 (s, 1H, SH/NH, exchangeable with D₂O).

-

3.9–4.1 (q, 2H,

-

1.3–1.4 (s, 9H,

-

1.1–1.2 (t, 3H,

-

Mass Spectrometry (ESI+):

Tautomerism Note

In the solid state and polar solvents, these compounds predominantly exist in the thione form (NH-C=S) rather than the thiol form (N=C-SH). However, for nomenclature and chemical reactivity (e.g., S-alkylation), they are treated as thiols.

Mechanism of Action (Cyclization)

The cyclization is a base-mediated nucleophilic attack followed by dehydration.

-

Deprotonation: Hydroxide removes the proton from the N2-hydrazine nitrogen.

-

Nucleophilic Attack: The N2 nitrogen attacks the carbonyl carbon of the pivaloyl group.

-

Tetrahedral Intermediate: Formation of a hydroxy-intermediate.

-

Elimination: Loss of a water molecule drives the formation of the C=N bond, closing the 1,2,4-triazole ring.

Visualization

Diagram 1: Synthesis Workflow

Caption: Step-by-step synthetic workflow from precursors to the final triazole-thiol product.

Diagram 2: Cyclization Mechanism Logic

Caption: Mechanistic pathway of the base-catalyzed dehydration cyclization.

References

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004).[4] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204–212. Link

-

Saramet, I., et al. (2011). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles. Heterocyclic Communications. Link

-

Santa Cruz Biotechnology. (n.d.). 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol Product Data. Link

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Classic review on triazole synthesis mechanisms).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. Cyclization of isothiosemicarbazones. Part 7. Synthesis of N-alkenyl-1,2,4-triazoles with anti-Saytzeff orientation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

Technical Guide: Structure Elucidation of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

This guide outlines the rigorous structure elucidation protocol for 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol , a compound where static naming conventions often fail to capture the dynamic reality of tautomeric equilibrium.

Executive Summary: The Tautomeric Challenge

In heterocyclic chemistry, "3-thiol" is often a misnomer. For 1,2,4-triazoles, the structure exists in a dynamic equilibrium between the thiol (SH) and thione (NH/C=S) forms.

For 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol , the elucidation strategy must move beyond simple connectivity to determine the dominant tautomer. The steric bulk of the tert-butyl group at C5 and the N-substitution at N4 impose specific electronic and steric constraints that favor the thione tautomer in the solid state and polar solvents.

This guide provides a self-validating workflow to confirm the regiospecificity of the ethyl group (N4 vs N2/N1) and the tautomeric state of the sulfur moiety.

Synthetic Origin & Purity Validation

Structure elucidation begins with the synthetic history. The most robust route to this specific scaffold determines the regiochemistry of the ethyl group before the ring closes.

Validated Synthetic Pathway

The synthesis relies on the cyclization of a 1,4-disubstituted thiosemicarbazide. This locks the ethyl group at the N4 position, preventing the regiochemical ambiguity associated with alkylating a pre-formed triazole ring.

Figure 1: Retrosynthetic logic confirming N4-ethyl placement via thiosemicarbazide intermediate.

The Tautomeric Conundrum: Thione vs. Thiol

The core elucidation challenge is distinguishing between the 3-thiol form (A) and the 3-thione form (B).

-

Form A (Thiol): Contains an S-H bond and a C=N double bond.

-

Form B (Thione): Contains an N-H bond and a C=S double bond.

Scientific Consensus: Literature on 4,5-disubstituted triazoles confirms that the thione form (B) is thermodynamically favored in the solid state and in polar aprotic solvents (DMSO) due to the stabilization energy of the thioamide resonance.

Figure 2: The thione form is the predominant species, stabilized by thioamide resonance.

Spectroscopic Elucidation Protocols

Infrared Spectroscopy (FT-IR)

Objective: Differentiate C=S from S-H.

-

Protocol: Prepare a KBr pellet (solid state) to favor the most stable polymorph.

-

Diagnostic Signals:

-

Absence of S-H: Look for the absence of a weak, sharp band at 2500–2600 cm⁻¹ .[1] Its absence is strong evidence against the thiol form.

-

Presence of C=S: A strong band in the 1250–1300 cm⁻¹ region corresponds to the C=S stretching vibration.

-

N-H Stretch: A broad band at 3100–3400 cm⁻¹ confirms the presence of the protonated nitrogen (thione form).

-

Nuclear Magnetic Resonance (NMR)

Objective: Confirm connectivity and tautomeric state in solution.

-

Solvent Choice: DMSO-d6 is mandatory. It slows the exchange rate of the acidic N-H proton, allowing it to be visualized as a distinct signal. Chloroform (CDCl3) often leads to signal broadening or loss due to rapid exchange.

Table 1: Predicted 1H-NMR Data (400 MHz, DMSO-d6)

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| N-H | 13.2 – 13.8 | Broad Singlet | 1H | Critical Marker. Highly deshielded due to thioamide character. Confirms Thione. |

| Ethyl CH₂ | 3.9 – 4.1 | Quartet (J≈7Hz) | 2H | Deshielded by adjacent N4 nitrogen. |

| Ethyl CH₃ | 1.2 – 1.3 | Triplet (J≈7Hz) | 3H | Typical ethyl terminal methyl. |

| tert-Butyl | 1.3 – 1.4 | Singlet | 9H | Intense singlet. Diagnostic for C5 substitution. |

Table 2: Predicted 13C-NMR Data (100 MHz, DMSO-d6)

| Carbon Type | Shift (δ ppm) | Structural Significance |

| C=S (C3) | 166 – 169 | Characteristic of thiocarbonyl. (C-SH would appear further upfield ~150-160). |

| Triazole C5 | 155 – 158 | Quaternary carbon attached to tert-butyl. |

| t-Butyl (quat) | 32 – 34 | Quaternary carbon of the tert-butyl group. |

| t-Butyl (CH3) | 27 – 29 | Methyl carbons of the tert-butyl group. |

| Ethyl CH₂ | 38 – 42 | N-methylene carbon. |

| Ethyl CH₃ | 13 – 15 | Methyl carbon. |

Mass Spectrometry (ESI-MS)

Objective: Confirm Molecular Formula (C8H15N3S) and Sulfur presence.

-

Molecular Ion: [M+H]+ = 186.1 m/z .

-

Isotope Pattern: Observe the [M+2] peak (³⁴S isotope) at approximately 4.4% relative abundance to the parent ion. This confirms the presence of one Sulfur atom.

-

Fragmentation:

-

Loss of methyl from tert-butyl ([M-15]).

-

Loss of ethyl group or ethylene from N4.

-

Experimental Workflow: The "Decision Tree"

Use this logic gate to validate your synthesized compound.

Figure 3: Analytical logic gate for structural confirmation.

References

-

Synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones

- Title: Synthesis and pharmacological evaluation of some 4,5-disubstituted-1,2,4-triazole-3-thiones.

-

Source: European Journal of Medicinal Chemistry.[2]

- Context: Establishes the cyclization mechanism of thiosemicarbazides in alkaline media.

-

URL:

-

Tautomerism in Triazoles

-

Spectral Characterization (IR/NMR)

- Title: Synthesis and Characterization of some 5,5-Ethyl Bis-(4-Amino-4H-1,2,4-Triazole-3-Thiol)

-

Source: Journal of Scientific and Engineering Research.[4]

- Context: Provides comparative spectral data (IR C=S bands and NMR N-H shifts) for ethyl-substituted triazole thiones.

-

URL:

-

Crystal Structure Analogs

- Title: 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione.

- Source: Acta Crystallographica Section E.

- Context: X-ray diffraction data confirming the thione geometry in 4-ethyl substituted analogs.

-

URL:[Link]

Sources

Technical Monograph: Spectroscopic Profiling of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Executive Summary

Compound: 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol Molecular Formula: C₈H₁₅N₃S Molecular Weight: 185.29 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol. This scaffold is a critical intermediate in the development of antimicrobial agents, specifically targeting multidrug-resistant bacterial strains. The molecule is characterized by a unique steric profile driven by the bulky tert-butyl group at position 5 and the ethyl group at position 4.

Critical Technical Note: A defining feature of this compound is its thione-thiol tautomerism . In polar solvents (DMSO, Methanol) and the solid state, the equilibrium heavily favors the thione (NH) form over the thiol (SH) form. This phenomenon drastically alters the expected IR and NMR signals, often leading to misinterpretation by automated spectral libraries.

Structural Dynamics & Synthesis

The Thione-Thiol Tautomerism

Understanding the tautomeric equilibrium is a prerequisite for accurate spectral assignment.

-

Thione Form (Dominant): Characterized by an N-H proton and a C=S double bond.

-

Thiol Form (Minor): Characterized by an S-H proton and a C-S single bond.

The dominance of the thione form is stabilized by the resonance energy of the thioamide moiety within the heterocyclic ring. Consequently, ¹H NMR spectra typically lack a distinct S-H peak (approx. 3-4 ppm) and instead exhibit a deshelided N-H signal (approx. 13-14 ppm).

Synthesis Pathway

The synthesis typically proceeds via the cyclization of a thiosemicarbazide intermediate, formed from pivalic acid hydrazide and ethyl isothiocyanate.

Figure 1: Synthetic route via thiosemicarbazide cyclization.

Spectroscopic Data Analysis[1][2][3][4][5][6]

The following data represents the consensus spectral assignments derived from structural analogs (e.g., 4-alkyl-5-alkyl-1,2,4-triazole-3-thiones) and verified synthetic pathways found in heterocyclic chemistry literature.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and exchange suppression).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 13.20 – 13.80 | Broad Singlet | 1H | NH (Triazole Ring) | Highly deshielded due to thione character; confirms thione tautomer dominance. |

| 3.95 – 4.10 | Quartet (J ≈ 7.2 Hz) | 2H | N-CH₂ -CH₃ | Deshielded by the adjacent Nitrogen atom (Position 4). |

| 1.35 – 1.40 | Singlet | 9H | C(CH₃ )₃ | Characteristic tert-butyl signal; intense singlet due to 9 equivalent protons. |

| 1.20 – 1.30 | Triplet (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ | Coupled to the methylene protons; typical ethyl terminal methyl. |

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Assignment | Structural Context |

| 166.5 – 168.0 | C=S (C3) | Characteristic of the thione carbon; most deshielded signal. |

| 156.0 – 158.0 | C=N (C5) | The carbon attached to the tert-butyl group. |

| 39.0 – 41.0 | N-CH₂ | Ethyl methylene carbon (often obscured by DMSO solvent peak). |

| 32.0 – 33.5 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| 27.5 – 28.5 | C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

| 13.5 – 14.5 | N-CH₂-CH₃ | Terminal methyl of the ethyl group. |

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid State).

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3100 – 3400 | ν(NH) stretch | Broad band indicating H-bonding; confirms thione form. |

| 2850 – 2970 | ν(C-H) aliphatic | Stretching of tert-butyl and ethyl C-H bonds. |

| 2500 – 2600 | ν(S-H) | Weak/Absent. Significant absence confirms the molecule exists primarily as a thione in solid state. |

| 1590 – 1620 | ν(C=N) | Triazole ring stretching. |

| 1240 – 1300 | ν(C=S) | Strong diagnostic band for the thione moiety. |

Mass Spectrometry (ESI-MS / EI-MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

| m/z Value | Ion Identity | Interpretation |

| 186.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 208.1 | [M+Na]⁺ | Sodium adduct (common in ESI). |

| 152 | [M - SH]⁺ | Fragmentation loss of the thiol/sulfur radical (33 Da). |

| 129 | [M - C₄H₉]⁺ | Loss of the tert-butyl group (57 Da). |

Experimental Protocols

Synthesis & Purification Protocol

To ensure high spectral purity, the following workflow is recommended. This minimizes the formation of the 1,3,4-thiadiazole isomer, a common byproduct.

-

Reactants: Dissolve Pivalic acid hydrazide (1.0 eq) in Ethanol. Add Ethyl isothiocyanate (1.1 eq).

-

Reflux 1: Heat at reflux for 2–4 hours. Monitor TLC for the disappearance of hydrazide. This forms the thiosemicarbazide intermediate.

-

Cyclization: Add 2N NaOH (2.0 eq) to the reaction mixture. Reflux for an additional 4–6 hours.

-

Work-up: Cool the solution. Acidify with dilute HCl to pH 3–4. The triazole-thione will precipitate as a white/off-white solid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Note: Recrystallization is crucial to remove uncyclized linear intermediates which complicate the aliphatic region of the NMR.

-

Sample Preparation for NMR

-

Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is often unsuitable due to the poor solubility of the polar thione moiety.

-

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube.

-

Temperature: 298 K (25°C).

Quality Control & Impurity Profiling

A critical aspect of validating this compound is distinguishing it from its 1,3,4-thiadiazole isomer , which can form if the cyclization conditions are acidic rather than basic.

Figure 2: Differentiating the target triazole from thiadiazole impurities.

-

1,2,4-Triazole-3-thione (Target): Shows a broad NH signal >13 ppm.

-

1,3,4-Thiadiazole-2-amine (Impurity): Shows an NH₂ signal typically between 5.0–7.5 ppm and lacks the highly deshielded thione proton.

References

-

Al-Masoudi, N. A., et al. (2012). Synthesis and spectroscopic characterization of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10]

-

Koparir, M., et al. (2005). Synthesis and biological activities of some new 1,2,4-triazole derivatives.[2][9][10][11][12] Molecules.[1][2][3][4][5][6][7][8][9][10]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles.[2][3][4][6][9][10][12][13] Chemical Reviews. (Foundational text on triazole tautomerism).

-

SIELC Technologies. (2018). HPLC Separation of 3-tert-Butyl-1H-1,2,4-triazole-5-thiol.

-

National Institutes of Health (NIH). (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides.[9][11]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ripublication.com [ripublication.com]

- 9. ijbr.com.pk [ijbr.com.pk]

- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

literature review on the synthesis of 4H-1,2,4-triazole-3-thiols

Executive Summary

The 4H-1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., fluconazole derivatives), anticancer, and anti-inflammatory therapeutics.[1] Its synthesis, while chemically established, is often plagued by inconsistent yields and ambiguous tautomeric characterization.

This guide moves beyond standard textbook recipes to provide a rigorous, mechanism-driven analysis of the synthetic pathways.[1] We focus on the base-catalyzed cyclodehydration of acyl thiosemicarbazides as the industry standard, while integrating modern Green Chemistry (Microwave/Ultrasound) approaches to optimize throughput.

Structural Dynamics: The Thione-Thiol Tautomerism

Before initiating synthesis, the researcher must understand the target's behavior. 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (SH) and thione (NH/C=S) forms.[1]

-

Solid State: X-ray crystallography predominantly reveals the thione tautomer.

-

Solution: The equilibrium is solvent-dependent, but the thione form generally dominates in neutral solvents due to the stabilization of the thioamide resonance.

-

Reactivity Implication: In basic media (during synthesis), the species exists as a thiolate anion (

). Acidification is required not just for neutralization, but to drive precipitation of the neutral thione/thiol species.

Figure 1: The tautomeric equilibrium and pH-dependent species isolation.[1]

The Classical Pathway: Base-Catalyzed Cyclization

The most robust method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the cyclization of 1-acyl-4-substituted thiosemicarbazides .[1] This pathway allows for independent variation of the substituents at the N-4 and C-5 positions.[1]

The Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazide nitrogen on the isothiocyanate carbon, followed by a base-mediated dehydration.

-

Addition: Acid hydrazide attacks the electrophilic carbon of the isothiocyanate to form the thiosemicarbazide intermediate.

-

Activation: In the presence of a base (NaOH/KOH), the amide proton is removed, increasing the nucleophilicity of the

-nitrogen. -

Cyclization: The

-nitrogen attacks the carbonyl carbon, forming a five-membered ring intermediate (hydroxy-triazolidine).[1] -

Dehydration: Loss of water (driven by heating) aromatizes the system to form the triazole ring.

Figure 2: Mechanistic workflow from precursors to the triazole core.[1]

Validated Experimental Protocol

Target Compound: 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[1]

Reagents:

-

Isonicotinic acid hydrazide (1.0 eq)

-

Phenyl isothiocyanate (1.1 eq)

-

Ethanol (Absolute)[2]

-

Sodium Hydroxide (2N aqueous solution)

-

Hydrochloric Acid (10%)

Step-by-Step Methodology:

-

Preparation of Thiosemicarbazide:

-

Dissolve isonicotinic acid hydrazide (10 mmol) in 30 mL of absolute ethanol.

-

Add phenyl isothiocyanate (11 mmol) dropwise with constant stirring.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Observation: A solid precipitate (the thiosemicarbazide) usually forms.

-

Cool, filter, wash with cold ethanol, and dry.

-

-

Cyclization:

-

Isolation:

-

Place the flask in an ice bath.

-

Acidify carefully with 10% HCl to pH 3–4.

-

Causality: Acidification protonates the thiolate, rendering the neutral triazole-thiol insoluble in water.

-

Filter the resulting precipitate, wash with water to remove salts, and recrystallize from ethanol/water.

-

Modernization: Green & One-Pot Strategies

Conventional reflux methods often require 6–12 hours and large volumes of solvent.[1] Microwave-Assisted Organic Synthesis (MAOS) and One-Pot protocols offer superior efficiency.[1]

Microwave-Assisted Synthesis

Microwave irradiation couples directly with the polar reaction mixture, providing rapid internal heating that overcomes the activation energy for the dehydration step more efficiently than thermal conduction.

-

Protocol Modification:

-

Solvent: Water or Ethanol/Water (Green solvents).

-

Conditions: Irradiate the thiosemicarbazide in 10% NaOH at 300W, 100°C.

-

Time: Reaction completion in 10–20 minutes (vs. 4 hours thermal).

-

One-Pot PPE Method

This method bypasses the isolation of the thiosemicarbazide intermediate, using Polyphosphate Ester (PPE) as a cyclodehydrating agent directly on the acid and thiosemicarbazide mixture.[3]

Comparative Data Analysis

The following table summarizes the efficiency gains when transitioning from classical to modern methods for a standard 4,5-disubstituted derivative.

| Parameter | Classical Thermal Reflux | Microwave Assisted (MAOS) | One-Pot (PPE Mediated) |

| Reaction Time | 4 – 12 Hours | 10 – 30 Minutes | 1 – 2 Hours |

| Yield | 60 – 75% | 85 – 94% | 70 – 80% |

| Solvent Usage | High (EtOH/Water) | Low (Solvent-free or Water) | Moderate (CHCl3/PPE) |

| Energy Profile | High (Prolonged heating) | Low (Targeted irradiation) | Moderate |

| Purification | Recrystallization often required | High purity crude often obtained | Extraction required |

Pharmacological Context (SAR)

Why synthesize this scaffold? The 1,2,4-triazole-3-thiol core is not merely a linker; it is an active pharmacophore.[1][3]

-

Antimicrobial: The thiol group (often in thione form) can chelate metal ions essential for bacterial enzyme function.

-

Lipophilicity: The N-4 substituent modulates the logP, allowing for optimization of blood-brain barrier penetration (critical for CNS-active derivatives).[1]

-

Bioisosterism: The triazole ring serves as a stable bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis.

References

-

BenchChem. Synthesis of 3-Mercapto-1,2,4-triazole from Thiosemicarbazide: An In-depth Technical Guide.

-

Maliszewska-Guz, A., et al. (2005).[5] Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives.[1][5] Collection of Czechoslovak Chemical Communications.[5]

-

Beyzaei, H., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[1][6] MDPI Molecules.

-

Galstyan, A., et al. The thione-thiol tautomerism in 1,2,4-triazoles.[7] Structural Chemistry.[2][5][7]

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles.

-

Al-Amin, M., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.org.za [scielo.org.za]

- 5. Sci-Hub. Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties / Collection of Czechoslovak Chemical Communications, 2005 [sci-hub.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Emerging Role of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This five-membered heterocycle, containing three nitrogen atoms, is a versatile pharmacophore that exhibits a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The unique structural and electronic features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of novel drugs.[3]

Within this class of compounds, the 1,2,4-triazole-3-thiol/thione tautomers are of particular interest. The presence of the sulfur atom at the 3-position often enhances the biological activity and provides a handle for further structural modifications.[6] This document provides a detailed guide on the synthesis, potential applications, and investigational protocols for a specific derivative, 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol , a compound available for research purposes.[7] While specific biological data for this exact molecule is not extensively published, its structural features suggest significant potential in various therapeutic areas based on the well-established activities of its chemical class.

Synthesis of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol: A Generalized Protocol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically proceeding through the formation and subsequent cyclization of a thiosemicarbazide intermediate.[8][9] The following protocol is a generalized method adaptable for the synthesis of the title compound.

Protocol 1: Synthesis of 1-(Pivaloyl)-4-ethylthiosemicarbazide (Intermediate)

This initial step involves the acylation of 4-ethylthiosemicarbazide with pivaloyl chloride.

Materials:

-

4-ethylthiosemicarbazide

-

Pivaloyl chloride (trimethylacetyl chloride)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolve 4-ethylthiosemicarbazide (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and add anhydrous pyridine (1.1 equivalents) dropwise.

-

Slowly add pivaloyl chloride (1 equivalent) to the cooled solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(pivaloyl)-4-ethylthiosemicarbazide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

Protocol 2: Base-Catalyzed Cyclization to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

The acylthiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base to form the desired triazole ring.[10]

Materials:

-

1-(Pivaloyl)-4-ethylthiosemicarbazide

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or water

-

Hydrochloric acid (HCl) or acetic acid

-

Standard reflux apparatus

Procedure:

-

Dissolve the 1-(pivaloyl)-4-ethylthiosemicarbazide (1 equivalent) in an aqueous or ethanolic solution of NaOH (2-4 equivalents).

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with cold dilute HCl or acetic acid to a pH of 5-6.

-

The product, 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol.

Potential Medicinal Chemistry Applications and Investigational Protocols

Based on the extensive literature on 1,2,4-triazole-3-thiol derivatives, 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

The 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore in antimicrobial agents.[11][12] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

-

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Resazurin or similar viability indicator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the inoculum to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determine the MIC by visual inspection for turbidity or by adding a viability indicator. The MIC is the lowest concentration of the compound that inhibits visible growth.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14][15]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

-

Cancer cell lines (e.g., A549 - lung, U87 - glioblastoma, HL60 - leukemia)[15]

-

Normal cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Standard anticancer drug (e.g., doxorubicin)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Proposed workflow for biological screening.

Anti-inflammatory Activity

The 1,2,4-triazole scaffold is also present in compounds with anti-inflammatory properties, often acting through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[16][17]

Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

Materials:

-

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (co-substrate)

-

Assay buffer

-

Standard COX inhibitors (e.g., indomethacin, celecoxib)

-

96-well plate and microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to initiate the reaction.

-

Incubate for a short period (e.g., 5 minutes) at room temperature.

-

Add arachidonic acid followed by TMPD.

-

Measure the absorbance at 590 nm over time.

-

Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value for each enzyme to assess potency and selectivity.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unavailable, general trends for this class of compounds can guide future research:

-

Substituents at N-4: The nature of the alkyl or aryl group at the N-4 position significantly influences biological activity. The ethyl group in the title compound is a small, flexible substituent.

-

Substituents at C-5: The bulky tert-butyl group at the C-5 position may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins.

-

The Thiol/Thione Group: The thiol group is a key pharmacophoric feature and can be a site for further derivatization to explore S-alkylated or S-acylated analogs, potentially leading to compounds with improved activity and pharmacokinetic properties.

Conclusion

5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structural similarity to a plethora of biologically active 1,2,4-triazole-3-thiols suggests a high potential for antimicrobial, anticancer, and anti-inflammatory activities. The protocols outlined in this guide provide a framework for researchers to systematically investigate the therapeutic potential of this and related compounds, contributing to the development of new and effective medicines.

References

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of the Chemical Society.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Molecules.

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Karadeniz Technical University Journal of the Faculty of Pharmacy.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology.

- Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. (2012).

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).

- Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2022).

-

Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[2][8][11]-triazole-3-thiol. (n.d.). Academia.edu.

- An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). PDF.

- 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol | SCBT. (n.d.). Santa Cruz Biotechnology.

- The Research of Anti-Inflamm

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules.

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2023).

- Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (2010). Journal of the Serbian Chemical Society.

- Anticancer properties of 1,2,4-triazole derivatives (liter

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2023).

- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2023). Asian Journal of Green Chemistry.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004).

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). INDUS JOURNAL OF BIOSCIENCE RESEARCH.

- 4-Alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. (1970). Journal of Medicinal Chemistry.

- Application Notes and Protocols for the Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. (n.d.). Benchchem.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. 5-tert-Butyl-4-ethyl-4H-1,2,4-triazole-3-thiol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. connectjournals.com [connectjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Design for Validating Anticancer Properties of Triazole Compounds

Introduction: The Triazole Advantage

Triazole derivatives (specifically 1,2,3-triazoles and 1,2,4-triazoles) are recognized as "privileged scaffolds" in medicinal chemistry due to their stability, hydrogen-bonding capabilities, and ability to mimic peptide bonds. In oncology, they act as versatile pharmacophores, often functioning as:

-

Tubulin Polymerization Inhibitors: Mimicking combretastatin A-4 to disrupt microtubule dynamics.

-

Kinase Inhibitors: Targeting EGFR, VEGFR, or BRAF active sites.

-

DNA Intercalators: Disrupting replication in rapidly dividing cells.

This guide provides a standardized, self-validating workflow to transition a synthesized triazole library from benchtop powder to validated biological lead.

Experimental Workflow Overview

The following diagram outlines the critical path for validation. Deviations from this sequence often result in false positives due to solubility artifacts or non-specific toxicity.

Figure 1: Critical path for triazole compound validation. The Selectivity Index (SI) serves as the primary gatekeeper before expensive mechanistic studies.

Phase 1: Compound Solubility & Preparation

Objective: Eliminate false positives caused by compound precipitation or solvent toxicity.

The Challenge

Triazoles are often lipophilic. A common error is dissolving them in 100% DMSO and immediately adding them to cell media, causing "crash-out" (micro-precipitation). These crystals kill cells physically, not chemically, mimicking high potency.

Protocol: The "Step-Down" Dilution

-

Stock Solution: Dissolve compound in 100% DMSO to 10 mM or 20 mM. Vortex until clear.

-

Working Solution (100x): Dilute the stock into an intermediate solvent (e.g., PBS or media) only if the compound remains soluble.

-

Best Practice: Keep the stock at 1000x the final testing concentration.

-

-

Final Application: Add 1 µL of Stock to 1 mL of cell culture media.

-

Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) .

-

-

Self-Validation Step: Before adding to cells, hold the media + compound tube up to a light source. If it looks cloudy or opalescent, the compound has precipitated. Do not proceed.

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).

Methodological Note: MTT vs. Triazoles

Triazole compounds can sometimes chemically reduce tetrazolium salts (MTT) without cellular enzymes, leading to false "high viability" readings.

-

Correction: Always include a "Compound Only" control (Media + Compound + MTT, no cells). If this turns purple, switch to the SRB (Sulforhodamine B) assay, which stains protein mass and is immune to metabolic interference.

Protocol (Standard MTT)

-

Seeding: Plate cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL fresh media containing serial dilutions of the triazole (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls: Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin or Paclitaxel).

-

-

Incubation: 48h or 72h at 37°C, 5% CO₂.

-

Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Read: Absorbance at 570 nm (reference 630 nm).

Data Analysis & Decision Making

Calculate % Cell Viability =

Table 1: Selectivity Index Calculation

| Compound ID | IC50 (Cancer: A549) | IC50 (Normal: HEK293) | Selectivity Index (SI) | Decision |

|---|---|---|---|---|

| TZ-01 | 5.2 µM | 8.1 µM | 1.55 | Discard (Too toxic) |

| TZ-04 | 2.1 µM | >100 µM | >47.6 | Prioritize |

| TZ-09 | 50.0 µM | >100 µM | 2.0 | Bank (Low potency) |

Note: An SI > 3.0 is the minimum industry standard for a "safe" hit.

Phase 3: Mechanistic Validation (Flow Cytometry)

Objective: Determine how the cells die. Triazoles typically induce apoptosis or arrest the cell cycle at G2/M (tubulin effect).

Assay A: Cell Cycle Analysis (PI Staining)[1][2][3]

-

Harvest: Treat cells with IC50 concentration for 24h. Trypsinize and wash with PBS.[1]

-

Fixation (Critical): Add dropwise to cold 70% ethanol while vortexing. Fix at -20°C for >2h.

-

Staining: Wash ethanol away. Resuspend in PBS containing:

-

Propidium Iodide (PI): 50 µg/mL (Stains DNA).[2]

-

RNase A: 100 µg/mL (Digests RNA to prevent false signal).

-

-

Analysis: Measure fluorescence (FL2 channel) on a flow cytometer.

-

Interpretation:

-

G2/M Peak Increase: Indicates tubulin inhibition (microtubule destabilization).

-

Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).

-

Assay B: Apoptosis (Annexin V/PI)

Distinguishes between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

-

Why: Confirms the mechanism is programmed cell death (desirable) rather than uncontrolled necrosis (inflammatory/toxic).

Phase 4: Target Identification (Tubulin Polymerization)

Objective: Since many anticancer triazoles target the colchicine binding site of tubulin, this is the highest-yield mechanism to test first.

Principle

Free tubulin heterodimers polymerize into microtubules. This can be tracked using a fluorescent reporter (e.g., DAPI) that fluoresces only when bound to the polymer.[3]

-

Stabilizers (e.g., Taxol): Increase polymerization rate/mass.

-

Destabilizers (e.g., Vincristine, Triazoles): Decrease or prevent polymerization.

Protocol (Fluorescence-Based)

-

Reagents: Purified porcine brain tubulin (>99% pure), GTP, Buffer (80 mM PIPES, pH 6.9).

-

Setup: In a cold 96-well half-area black plate, mix:

-

Reaction: Move plate to 37°C pre-warmed reader immediately.

-

Kinetics: Read fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes.

Visualizing the Mechanism

The following diagram illustrates the expected signaling cascade for a tubulin-targeting triazole.

Figure 2: Mechanistic cascade of triazole-induced cytotoxicity via tubulin destabilization.

References

-

Mechanism of Action: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2020). PMC.

-

MTT Protocol Standards: MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

-

Tubulin Assays: Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton Inc.[4]

-

Cell Cycle Analysis: Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

-

Triazole Design: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2019).[5] International Journal of Pharmaceutical Chemistry and Analysis.

Sources

- 1. clyte.tech [clyte.tech]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxanim.com [maxanim.com]

- 5. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Molecular Docking of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Application Note & Protocol Guide

Executive Summary

This application note details the in silico molecular docking protocol for 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol . This molecule presents unique challenges due to its thiol-thione tautomerism and the steric bulk of the tert-butyl group .

While 1,2,4-triazoles are privileged scaffolds in medicinal chemistry (often targeting Lanosterol 14

Chemical Logic & Pre-Docking Considerations

The Tautomerism Challenge

The critical error in docking this specific scaffold is neglecting the tautomeric equilibrium. The molecule exists in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms.

-

Thione Form (1H-1,2,4-triazole-5(4H)-thione): Typically the major tautomer in solution and solid state.[1] It acts as a hydrogen bond acceptor at the sulfur and a donor at the ring nitrogen.

-

Thiol Form (1,2,4-triazole-3-thiol): Often the reactive species in metal coordination (e.g., binding to Zn²⁺ or Fe³⁺ in active sites).[1]

Directive: You must generate and dock both tautomers. Relying on a single SMILES string without explicit tautomer enumeration will lead to false negatives.

Steric Considerations

The 5-tert-butyl group is a large hydrophobic moiety. Standard "rigid receptor" docking may fail if the binding pocket is narrow.

-

Protocol Adjustment: If using AutoDock Vina, increase exhaustiveness to >16. If using Schrödinger Glide, use "Induced Fit Docking" (IFD) to allow side-chain relaxation around the bulky tert-butyl group.

Workflow Visualization

The following diagram outlines the critical decision pathways for this specific ligand.

Figure 1: Decision matrix for docking 1,2,4-triazole-3-thiol derivatives, highlighting the split workflow for metalloenzymes vs. standard hydrophobic pockets.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (The "Input" Integrity)

Objective: Create energy-minimized 3D structures of both tautomers.

-

Structure Generation:

-

Use ChemDraw or Avogadro to draw the structure.

-

Tautomer A (Thione): Double bond between Ring-C3 and Sulfur; H on Ring-N.

-

Tautomer B (Thiol): Single bond between Ring-C3 and Sulfur; H on Sulfur.

-

-

Geometry Optimization (Crucial Step):

-

Standard: Minimize using MMFF94 force field (Avogadro/OpenBabel).

-

High-Precision (Recommended): Perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA. This is vital because the tert-butyl group induces ring strain that force fields often underestimate.

-

-

File Conversion:

-

Convert optimized .log or .mol2 files to .pdbqt (for AutoDock) ensuring partial charges (Gasteiger) are assigned correctly.

-

Note: Ensure the tert-butyl group is defined as rotatable, though the internal C-C bonds are rigid, the connection to the triazole ring must rotate.

-

Phase 2: Receptor Preparation

Target Case Study: Candida albicans CYP51 (PDB ID: 5V5Z - chosen for high resolution and triazole relevance).

-

Retrieval & Cleaning:

-

Download PDB 5V5Z.

-

Remove water molecules (unless bridging waters are known in the active site).

-

Remove the co-crystallized native ligand (VT1).

-

-

Heme Handling (Specific to CYP targets):

-

The Heme iron (Fe) is the anchor point. Ensure the iron atom has a charge of +2 or +3 (depending on force field).

-

In AutoDock Tools (ADT) , ensure the Fe atom is recognized as a metal acceptor, not a generic atom.[1]

-

-

Grid Box Definition:

-

Center: Coordinates of the native ligand's Iron-binding nitrogen.

-

Size:

Å. -

Why: The tert-butyl group adds significant length (~4-5 Å radius from attachment). A standard 20Å box might clip the hydrophobic tail, causing artificial high energies.

-

Phase 3: The Docking Run (AutoDock Vina)

Software: AutoDock Vina 1.2.0 (supports simultaneous docking of multiple ligands/tautomers) or Vina 1.1.2.

Configuration Parameters (conf.txt):

Technical Rationale:

-

exhaustiveness = 32: Default is 8.[2][3] We quadruple this because the tert-butyl group creates a high barrier to rotation; the algorithm needs more iterations to find the deep hydrophobic pocket without getting stuck in local minima.

-

num_modes = 20: We need to see diverse poses to check if the tert-butyl group flips orientations.

Phase 4: Post-Docking Analysis & Validation

Data Table: Interpretation of Results

| Interaction Type | Expected Residues (CYP51 Example) | Significance |

| Metal Coordination | Heme Iron (Fe) | Primary Anchor. The triazole N4 or Thiol S must be < 2.5 Å from Fe. |

| Hydrophobic | Tyr118, Phe126, Leu376 | Specificity. The tert-butyl group must bury itself here.[1] High affinity comes from this desolvation.[4] |

| H-Bond | Tyr132 (OH group) | Stabilization. The Thione (NH) or Thiol (SH) often H-bonds with a conserved Tyrosine. |

Validation Protocol (Self-Validating System):

-

Redocking: Dock the native ligand (VT1) from PDB 5V5Z.

-

Metric: Calculate RMSD between the docked pose and the crystal pose.

Troubleshooting Common Failure Modes

The "Clash" Error

-

Symptom: Positive binding energies or no poses found.

-

Cause: The tert-butyl group is colliding with the backbone.

-

Solution: Enable Flexible Residue Docking . Select 2-3 residues lining the hydrophobic pocket (e.g., Phenylalanine) and allow their side chains to rotate during docking.

The "Wrong Orientation" Error

-

Symptom: The triazole ring does not coordinate with the metal.

-

Cause: The thiol/thione group is forming strong electrostatic interactions with surface Arg/Lys residues before reaching the metal.

-

Solution: Define a Distance Constraint (if using Glide/Gold) or use a "bias" grid (AutoDock 4) to penalize poses where the distance(Triazole-N, Metal) > 3.0 Å.[1]

References

-

AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link

-

Triazole Tautomerism in Docking: Bagri, P., et al. (2025).[1] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. BenchChem Protocols. Link

-

CYP51 Target Structure: Warrilow, A. G., et al. (2017).[1] Structure-guided design of novel azole-based inhibitors of Candida albicans CYP51. PDB Entry 5V5Z. Link

-

Protein Preparation Standards: Sastry, G. M., et al. (2013).[1] Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234.[1][8] Link

-

Docking Validation Protocols: Kitchen, D. B., et al. (2004).[1] Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. Link

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. GIL [genomatics.net]

- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. schrodinger.com [schrodinger.com]

Troubleshooting & Optimization

how to improve the yield of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol synthesis

Ticket Topic: Optimization of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol Yield Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open

The "Golden Path" Protocol

Before troubleshooting, we must establish the baseline validated protocol. The synthesis of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol presents a specific challenge: the steric bulk of the tert-butyl group at position 5 significantly hinders the cyclization step compared to linear alkyl analogs.

Validated Reaction Scheme

The synthesis proceeds via the formation of an acyl thiosemicarbazide intermediate, followed by base-catalyzed intramolecular cyclodehydration.

Reagents:

-

Pivalohydrazide (Trimethylacetic acid hydrazide) - Source of the tert-butyl group

-

Ethyl Isothiocyanate - Source of the N-ethyl group and sulfur

-

Sodium Hydroxide (NaOH) - Cyclization catalyst

Figure 1: The reaction pathway.[1] Note the critical bifurcation at the intermediate stage where pH control dictates the ring closure mechanism.

Step-by-Step Methodology

-

Intermediate Formation:

-

Dissolve Pivalohydrazide (1.0 eq) in absolute ethanol (5 mL/mmol).

-

Add Ethyl Isothiocyanate (1.1 eq) dropwise at room temperature.

-

Reflux for 2–4 hours.[2] Monitor by TLC (The intermediate is often less polar than the hydrazide).

-

Checkpoint: If the intermediate precipitates as a solid, filter it. If it remains an oil (common with N-ethyl derivatives), proceed to the next step in one pot (see Ticket #402).

-

-

Cyclization (The Critical Step):

-

Add aqueous NaOH (2.0 eq, 10% w/v solution) directly to the reaction mixture.

-

Reflux vigorously for 4–6 hours.

-

Senior Scientist Note: The tert-butyl group creates a high energy barrier for the conformational change required for ring closure. Gentle heating is insufficient.

-

-

Workup:

Troubleshooting & FAQs (Ticket System)

Ticket #401: "My yield is stuck below 40%."

Diagnosis: Incomplete Cyclization due to Steric Hindrance. The tert-butyl group acts as a "shield" around the carbonyl carbon, making it difficult for the nitrogen of the thioamide group to attack it during ring closure.

Corrective Actions:

-

Increase Base Concentration: Switch from 10% NaOH to 4M NaOH. The higher concentration of hydroxide ions increases the rate of the initial deprotonation.

-

Solvent Switch: Ethanol boils at 78°C. This may not provide enough thermal energy to overcome the steric barrier of the tert-butyl group. Switch to 1-Propanol (bp 97°C) or Butanol (bp 117°C) for the cyclization step.

-

Microwave Irradiation: If available, perform the cyclization in a microwave reactor at 120°C for 20 minutes. This often boosts yields for sterically hindered triazoles from ~40% to >80%.

Ticket #402: "The intermediate turned into a sticky oil and won't crystallize."

Diagnosis: "Oiling Out" of the Thiosemicarbazide. N-ethyl thiosemicarbazides derived from aliphatic hydrazides often fail to crystallize because of the flexibility of the ethyl chain and the non-aromatic nature of the pivaloyl group.

Corrective Actions:

-

Do Not Isolate: There is rarely a need to isolate the intermediate for this specific synthesis. Proceed with the One-Pot Protocol . Once the TLC shows consumption of the starting hydrazide, add the NaOH solution directly to the ethanolic mixture and continue refluxing.

-

Verification: If you must isolate for characterization, triturate the oil with cold diethyl ether or hexane to induce crystallization.

Ticket #403: "I'm seeing a second spot on TLC that isn't starting material."

Diagnosis: Competitive Formation of 1,3,4-Thiadiazole.[4] The acyl thiosemicarbazide intermediate is amphoteric.

-

Basic pH: Nitrogen attacks Carbonyl

1,2,4-Triazole (Target). -

Acidic/Neutral pH: Sulfur attacks Carbonyl

1,3,4-Thiadiazole (Impurity).

Corrective Actions:

-

Check pH: Ensure the reaction mixture is strongly alkaline (pH > 12) before heating for the second step.

-

Order of Addition: Always add the base before restarting the heat. Heating a neutral thiosemicarbazide solution promotes the thiadiazole pathway.

Ticket #404: "The product smells like rotten eggs (H₂S)."

Diagnosis: Desulfurization. You are likely heating too long in the presence of strong acid during the workup, or the reaction temperature is too high during cyclization, leading to decomposition.

Corrective Actions:

-

Quench Temperature: Ensure the reaction is cooled to <5°C before adding acid.

-

Acid Choice: Use Acetic Acid instead of HCl for the final acidification. It is gentler and less likely to strip the sulfur.

Data & Optimization Logic

Solvent System Impact on Yield

The choice of solvent dictates the reaction temperature, which is the primary lever against the steric bulk of the tert-butyl group.

| Solvent | Boiling Point (°C) | Yield (Typical)* | Notes |

| Methanol | 65 | < 30% | Too cold; incomplete cyclization. |

| Ethanol | 78 | 45–60% | Standard, but requires long reaction times (6+ hrs). |

| Water | 100 | 50–65% | Green, but organic solubility issues can trap intermediates. |

| n-Propanol | 97 | 75–85% | Recommended. Best balance of solubility and heat. |

| DMF | 153 | 40% | Too hot; leads to decomposition/desulfurization. |

*Yields estimated based on comparative literature for sterically hindered 5-alkyl-1,2,4-triazoles.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Figure 2: Diagnostic flow for optimizing the synthesis of hindered triazoles.

References & Authority

-

General Mechanism & Conditions:

-

Steric Hindrance in Triazole Synthesis:

-

Title: Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors.

-

Relevance: details the synthesis of 4,5-disubstituted triazoles and the impact of steric bulk on the cyclization efficiency.

-

Source:

-

-

Cyclization Pathways (Triazole vs. Thiadiazole):

-

Title: Cyclization of thiosemicarbazide derivatives... to 1,3,4-thiadiazoles and 1,2,4-triazoles.

-

Relevance: Definitive guide on how pH controls the ring closure (Acidic = Thiadiazole, Basic = Triazole).

-

Source:

-

-

Alternative Activation Methods:

-

Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides... Using Polyphosphate Ester.[4]

-

Relevance: Provides an alternative cyclization route if base catalysis fails due to extreme steric hindrance.

-

Source:

-

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

Technical Support Center: Purification of 4H-1,2,4-Triazole-3-Thiol Compounds

Introduction: The "Chameleon" of Heterocycles

Welcome to the technical support center. If you are working with 4H-1,2,4-triazole-3-thiols, you are likely encountering a specific set of frustrations: the compound oils out during recrystallization, streaks on silica columns, or spontaneously dimerizes into disulfides.

These issues arise because this scaffold is a chemical "chameleon." It exhibits thione-thiol tautomerism , is amphoteric (acting as both acid and base), and is highly sensitive to oxidative coupling . This guide moves beyond standard protocols to address the underlying chemical causality of these failures.

Module 1: Solubility & Tautomerism

Q: Why is my compound insoluble in organic solvents but soluble in water?

A: You are likely battling the thione tautomer. While we draw these compounds as thiols (-SH), in solution and the solid state, they predominantly exist as the thione (NH/C=S) form. The thione form is significantly more polar than the thiol form due to a strong hydrogen-bonding network.

The Fix: pH-Switch Purification Because the triazole ring is basic (pKa ~2.5 for the conjugate acid) and the thione/thiol proton is acidic (pKa ~6–7), these compounds have a "U-shaped" solubility profile. They are soluble in acid and base but often insoluble at their isoelectric point (neutral pH).

Protocol: Isoelectric Precipitation Use this method to remove non-amphoteric impurities (like unreacted neutral precursors).

-

Dissolution: Suspend crude material in 10% aqueous NaOH (or Na₂CO₃). The compound dissolves as the thiolate anion .

-

Filtration: Filter the solution to remove insoluble impurities (unreacted hydrazides or cyclization byproducts).

-

Precipitation: Slowly add 10% HCl to the filtrate while stirring.

-

Endpoint: Monitor pH. The product will precipitate massively between pH 5 and 6.

-

Collection: Filter and wash with cold water.[1]

Visualizing the Workflow

Figure 1: Acid-Base pH-Switch Purification Strategy. This method leverages the amphoteric nature of the triazole to separate it from neutral organic impurities.

Module 2: The Oxidation Nightmare (Disulfides)

Q: I see a peak at [2M-2] in my LC-MS. Is this a dimer?

A: Yes, this is the disulfide dimer (R-S-S-R). Triazole thiols are prone to oxidation by air, especially in basic media . The thiolate anion (RS⁻) is electron-rich and easily oxidizes to a radical (RS•), which couples to form the disulfide.[2][3]

Troubleshooting Guide:

| Symptom | Cause | Corrective Action |

| Dimer peak increases over time | Air oxidation in solution | Degas all solvents with N₂ or Ar. Keep samples at acidic pH (pH < 4) in LC vials. |

| Dimer forms during workup | Basic workup without protection | Perform the NaOH dissolution step (Module 1) rapidly and under N₂ atmosphere if possible. |

| Cannot reduce dimer | Strong S-S bond | Add DTT (Dithiothreitol) or TCEP to your sample. TCEP is preferred as it works in acidic pH and does not interfere with Ni-IMAC columns if downstream biology is involved. |

Critical Note: If you are synthesizing S-alkylated derivatives, the disulfide is a "dead end" byproduct. You must reduce it back to the thiol before alkylation.

Module 3: Recrystallization Challenges

Q: My product "oils out" instead of crystallizing. What now?

A: Oiling out occurs when the melting point of the solvated compound is lower than the solvent's boiling point, or when impurities depress the melting point.

The "Golden Solvent" Systems: Based on field data, 1,2,4-triazole-3-thiols crystallize best from hydrogen-bond-donating solvents that stabilize the thione form.

-

Ethanol/Water (Most Reliable):

-

Dissolve in hot ethanol.

-

Add hot water dropwise until slight turbidity appears.

-

Crucial Step: Let it cool to room temperature very slowly (wrap flask in foil/towel). Rapid cooling traps impurities and causes oiling.

-

-

Acetonitrile (For dry samples):

-

Good for removing non-polar impurities.[4]

-

-

Acetic Acid (Glacial):

-

For highly insoluble derivatives. The acidic environment suppresses ionization.

-

Module 4: Chromatography (HPLC/Flash)

Q: Why does the peak tail severely on C18 columns?

A: Tailing is caused by two interactions:

-

Silanol Interaction: The basic nitrogen (N-4 or N-2) interacts with acidic silanols on the silica backbone.

-

Metal Chelation: The thiol group can chelate trace metals in the stainless steel column frit/body.

Recommended Method Parameters:

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 with high carbon load or "End-capped" | Reduces silanol activity. |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Low pH ensures the basic nitrogens are protonated (BH⁺), preventing silanol binding. |

| Mobile Phase B | Acetonitrile + 0.1% Acid | Matches the aqueous phase modifier. |

| Gradient | 5% B to 95% B | Standard gradient; thiols are often early eluters (polar). |

| Alternative Mode | HILIC | If the compound is too polar (elutes in void volume), switch to Hydrophilic Interaction Liquid Chromatography.[5] |

Visualizing the Tautomerism & Oxidation Logic

Figure 2: The Thione-Thiol-Disulfide Axis. Note that oxidation proceeds most rapidly via the Thiolate Anion, explaining why basic conditions promote dimerization.

References

-

Tautomerism and Stability

- Haghighi, Z. Z., & Zahedi, M. (2009).

-

Synthesis and Purification Protocols

- Organic Syntheses, Coll. Vol. 5, p.1070 (1973); Vol. 40, p.99 (1960). 1,2,4-Triazole-3(5)-thiol.

-

Disulfide Prevention & HPLC

-

BenchChem Technical Support.[1] Purification of 1,2,4-Triazole Salts.

-

-

Acidity and pKa Values

- PubChem Compound Summary for CID 76956, 1,2,4-Triazole-3-thiol.

Sources

Technical Support Center: Stability Assessment of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Molecule Profile

User Query: "I need to assess the stability of this compound in various solvents for my biological assay/synthesis. What are the risks?"

Scientist's Response: The stability of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is governed by two primary chemical behaviors: thiol-thione tautomerism and oxidative dimerization . While the tert-butyl group provides steric bulk that enhances lipophilicity and stability against nucleophilic attack, the thiol group (-SH) at position 3 is reactive.

In solution, this compound does not exist as a static structure. It fluctuates between a thiol form (favored in alkaline/polar protic environments) and a thione form (favored in neutral/aprotic environments).[1] Furthermore, the thiol form is susceptible to oxidation, leading to the formation of a disulfide dimer, particularly in DMSO or basic buffers.

Quick Reference: Physicochemical Profile

| Feature | Characteristic | Implication for Stability |

| Core Structure | 1,2,4-Triazole ring | High thermal stability; amphoteric nature.[2] |

| Substituents | tert-Butyl (C5), Ethyl (N4) | Increases solubility in organic solvents; t-Butyl adds steric hindrance. |

| Reactive Moiety | C3-Thiol (-SH) / Thione (=S) | Primary instability risk: Oxidation to disulfide. |

| pKa (Thiol) | ~7.0–9.0 (Estimated) | Deprotonates in basic pH, accelerating oxidation. |

Troubleshooting Guide: Solvents & Solubility

Q1: Which solvent should I use for stock preparation?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMAC (Dimethylacetamide) .

-

Why? The lipophilic tert-butyl and ethyl groups make the compound sparingly soluble in pure water. DMSO solubilizes both the organic substituents and the polar triazole core.

-

Risk: DMSO is a mild oxidant.[3] Long-term storage (>24 hours) at room temperature can induce disulfide formation.

-